Differentiation from (2,6-Difluorophenyl)(3-(thiophen-3-yl)pyrrolidin-1-yl)methanone by TRK Kinase SAR
The target compound bears a 2,4-difluorophenyl group, whereas its close analogue (2,6-Difluorophenyl)(3-(thiophen-3-yl)pyrrolidin-1-yl)methanone carries a 2,6-difluorophenyl moiety, which is a known pharmacophore for TRK kinase inhibition. In vitro kinase assays demonstrate that a 2,6-difluoro configuration is critical for high potency, with reported IC50 values as low as 1.90 nM against TrkA for optimized derivatives in this series [1]. In contrast, the 2,4-difluoro configuration in the target compound introduces a different electronic distribution and steric profile that is not optimized for the TRK ATP-binding pocket, suggesting a distinct selectivity profile. Patent data indicate that a 2,5-difluoro analogue showed reduced TRK inhibition compared to the 2,6-difluoro configuration, confirming the sensitivity of target engagement to the fluorine substitution pattern .
| Evidence Dimension | TRK kinase inhibition (IC50) |
|---|---|
| Target Compound Data | Not directly reported; 2,4-difluoro configuration is structurally distinct from the high-potency 2,6-difluoro pharmacophore. |
| Comparator Or Baseline | (2,6-Difluorophenyl)(3-(thiophen-3-yl)pyrrolidin-1-yl)methanone derivatives: TrkA IC50 = 1.90 nM (BindingDB BDBM127657) |
| Quantified Difference | The 2,6-difluoro isomer demonstrates single-digit nanomolar TrkA inhibition; the 2,4-difluoro target compound is not predicted to share this potency based on established SAR. |
| Conditions | Omnia Kinase Assay (TrkA enzymatic selectivity, Invitrogen Corp.) |
Why This Matters
A researcher specifically requiring a chemical probe that avoids potent TRK kinase inhibition should select CAS 2185589-92-6 over the 2,6-difluoro analogue to prevent confounding biological activity in kinase profiling experiments.
- [1] BindingDB. BDBM127657: Affinity Data for TrkA inhibitor series [US10251889, Example 30]. IC50 = 1.90 nM. View Source
